molecular formula C17H19NO B501500 N-(2,6-dimethylphenyl)-4-ethylbenzamide

N-(2,6-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B501500
M. Wt: 253.34g/mol
InChI Key: JMTIUPQLKPBZSC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. The compound’s molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol), inferred from its structural similarity to homologs like N-(2,6-dimethylphenyl)-4-methylbenzamide .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-12(2)6-5-7-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

JMTIUPQLKPBZSC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2,6-dimethylphenyl)-4-ethylbenzamide Ethyl (C4 of benzoyl) C₁₇H₁₉NO 253.34 Data not explicitly available -
N-(2,6-dimethylphenyl)-4-methylbenzamide Methyl (C4 of benzoyl) C₁₆H₁₇NO 239.31 Crystallographic data; planar amide geometry
N-(2,6-dimethylphenyl)-4-ethoxybenzamide Ethoxy (C4 of benzoyl) C₁₇H₁₉NO₂ 269.34 Synthesized via amidation; higher polarity due to ether oxygen
Metalaxyl Methoxyacetyl (N-attached) C₁₅H₂₁NO₄ 279.33 Systemic fungicide; chiral center influences activity
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide Methylbenzenesulfonamide (C4) C₁₅H₁₇NO₂S 275.37 Sulfonamide derivative; higher solubility in polar solvents
Key Observations:

The ethoxy variant (269.34 g/mol) introduces an oxygen atom, increasing polarity and reducing logP . Sulfonamide derivatives (e.g., 275.37 g/mol) exhibit distinct hydrogen-bonding capabilities due to the sulfonyl group, improving aqueous solubility compared to benzamides .

Crystallographic Insights :

  • N-(2,6-Dimethylphenyl)-4-methylbenzamide demonstrates a planar amide bond and intermolecular hydrogen bonding in its crystal structure, which may stabilize the molecule in solid-state applications . Similar packing behavior is anticipated for the ethyl analog.

Biological Activity :

  • Compounds like metalaxyl highlight the importance of the N-(2,6-dimethylphenyl) group in agrochemicals. The ethyl substituent in the target compound may modulate binding affinity to biological targets, though specific activity data is unavailable .

Physicochemical Properties

  • Melting Points : Methyl and ethoxy analogs exhibit melting points >100°C due to crystalline packing, as observed in sulfonamide derivatives (e.g., 275.37 g/mol) . The ethyl variant may have a slightly lower melting point due to reduced symmetry.
  • Solubility : Ethyl and methyl groups enhance lipid solubility, whereas sulfonamides and ethoxy derivatives show improved solubility in polar solvents .

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